molecular formula C16H13NO2 B11076356 cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone

cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone

Cat. No.: B11076356
M. Wt: 251.28 g/mol
InChI Key: YVHQIFBFGFCNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone is a fascinating compound with a complex structure. Let’s break it down:

    Cyclopropyl ring: A three-membered cyclic structure containing three carbon atoms.

    Benzofuran ring: A fused aromatic ring system with a benzene ring and an oxygen-containing furan ring.

    Pyrrole moiety: A five-membered heterocyclic ring containing four carbon atoms and one nitrogen atom.

This compound’s unique arrangement makes it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be readily available, we can explore analogous reactions to construct its core structure. For instance, a potential approach involves cyclization of an appropriate precursor containing the cyclopropyl, benzofuran, and pyrrole moieties.

Industrial Production:: As of now, there isn’t a well-established industrial method for producing cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone. research efforts continue to optimize its synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The cyclopropyl ring could undergo oxidative cleavage or oxidation to form functional groups.

    Reduction: Reduction of the carbonyl group could yield a cyclopropyl alcohol derivative.

    Substitution: The benzofuran and pyrrole rings may participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or ring systems.

Scientific Research Applications

Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone finds applications in:

    Medicinal Chemistry: Designing novel drugs due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Exploring its potential as a building block for functional materials.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further research is needed to unravel its mode of action.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related compounds like indole derivatives . Its distinct combination of cyclopropyl, benzofuran, and pyrrole motifs sets it apart.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

cyclopropyl-(3-pyrrol-1-yl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C16H13NO2/c18-15(11-7-8-11)16-14(17-9-3-4-10-17)12-5-1-2-6-13(12)19-16/h1-6,9-11H,7-8H2

InChI Key

YVHQIFBFGFCNOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.